hexahydropentalen-2(1H)-one

Biocatalysis Baeyer-Villiger oxidation Chiral lactone synthesis

Hexahydropentalen-2(1H)-one (CAS 56180-61-1) is a cis-fused bicyclo[3.3.0]octane ketone with molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol. The compound features a ketone carbonyl at the 2-position of the hexahydropentalene skeleton, with two defined stereocenters at the ring junction (3aS,6aS configuration).

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 56180-61-1
Cat. No. B11726740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehexahydropentalen-2(1H)-one
CAS56180-61-1
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESC1CC2CC(=O)CC2C1
InChIInChI=1S/C8H12O/c9-8-4-6-2-1-3-7(6)5-8/h6-7H,1-5H2
InChIKeyZOUYMLXOFDNVRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexahydropentalen-2(1H)-one (CAS 56180-61-1): Bicyclo[3.3.0]octane Scaffold Identity and Procurement-Relevant Physicochemical Profile


Hexahydropentalen-2(1H)-one (CAS 56180-61-1) is a cis-fused bicyclo[3.3.0]octane ketone with molecular formula C₈H₁₂O and a molecular weight of 124.18 g/mol . The compound features a ketone carbonyl at the 2-position of the hexahydropentalene skeleton, with two defined stereocenters at the ring junction (3aS,6aS configuration) . Predicted physicochemical properties include a density of 1.0±0.1 g/cm³, atmospheric boiling point of 201.6±8.0 °C, flash point of 68.7±10.7 °C, and an ACD/LogP of 1.18 . The compound is commercially available at purities of 95–98% from multiple vendors for research use . Its fully saturated bicyclic framework distinguishes it from aromatic or partially unsaturated pentalene analogs, imparting a defined conformational rigidity that is critical for stereochemical control in downstream derivatization [1].

Why Generic Substitution of Hexahydropentalen-2(1H)-one by Other Bicyclo[3.3.0]octanones Introduces Uncontrolled Variables in Synthesis and Bioactivity


Although several bicyclo[3.3.0]octanone congeners share the same molecular formula (C₈H₁₂O) and nominal core topology, substitution with a positional isomer such as hexahydropentalen-1(2H)-one (CAS 19915-11-8) or cis-bicyclo[3.3.0]octan-2-one (CAS 32405-37-1) introduces a fundamentally different carbonyl placement that alters both chemical reactivity and biological recognition [1]. The 2-position ketone in hexahydropentalen-2(1H)-one places the carbonyl within a specific ring of the fused bicyclic system, creating a distinct electronic environment and steric accessibility profile compared to 1-position or 3-position ketones [2]. In enzymatic Baeyer-Villiger desymmetrizations, the regiochemistry of the ketone directly governs which lactone regioisomer is produced and the enantioselectivity obtained, making the precise carbonyl position a non-negotiable parameter for chiral intermediate synthesis [3]. Furthermore, the hexahydropentalen-2(1H)-one scaffold serves as the specific core for an entire patent family of DPP-IV inhibitors and prostacyclin analogs—substituting the scaffold would yield different intellectual property space and unpredictable pharmacological outcomes [4].

Quantitative Evidence Guide: Hexahydropentalen-2(1H)-one vs. Closest Analogs Across Key Selection Criteria


Regiochemical Differentiation: Carbonyl at 2-Position vs. 1-Position Dictates Enzymatic Lactone Formation Pathway

Hexahydropentalen-2(1H)-one bearing substituents at the 5-position undergoes Baeyer-Villiger oxidation catalyzed by cyclohexanone monooxygenase from Acinetobacter calcoaceticus NCIMB 9871 (CHMOAcineto) and cyclopentanone monooxygenase from Comamonas sp. NCIMB 9872 (CPMOComa) to yield the corresponding chiral lactones [1]. The 2-position ketone is the specific substrate for this transformation; the regioisomeric hexahydropentalen-1(2H)-one (CAS 19915-11-8) would produce a different lactone regioisomer due to oxygen insertion on the opposite side of the carbonyl . Depending on the substrate structure, two or three stereogenic centers are created in this desymmetrization [1]. CHMOAcineto requires exo geometry at the 5-position to achieve lactones with high optical purities, while CPMOComa delivers high yields but with variable enantioselectivities for 5-methoxy derivatives [1].

Biocatalysis Baeyer-Villiger oxidation Chiral lactone synthesis Desymmetrization

Physicochemical Differentiation: LogP and Boiling Point vs. cis-Bicyclo[3.3.0]octan-2-one

Hexahydropentalen-2(1H)-one (CAS 56180-61-1) exhibits a predicted ACD/LogP of 1.18 and an estimated boiling point of 201.6±8.0 °C at 760 mmHg . In contrast, the commonly confused analog cis-bicyclo[3.3.0]octan-2-one (CAS 32405-37-1)—which bears two fused cyclopentane rings rather than a cyclopentane/cyclohexane fusion—has a reported LogP of 1.5 and a boiling point of 50 °C at 2.3 Torr [1]. The LogP difference of approximately 0.32 log units indicates measurably different lipophilicity, which impacts chromatographic retention, solvent partitioning behavior, and membrane permeability predictions. The substantial difference in boiling point reflects the distinct ring-fusion architecture of the two compounds .

Physicochemical profiling LogP Boiling point Purification

Scaffold Privilege: Hexahydropentalen-2(1H)-one Core as Basis for DPP-IV Inhibitor Patent Family

The hexahydropentalen-2(1H)-one scaffold forms the core of a patent family (US 9,567,300 B2; EP 2,865,666 A1; PCT/CN2013/077899) claiming hexahydropentaleno derivatives as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type II diabetes [1][2]. The patent explicitly claims the hexahydropentaleno core of general formula (I), with substituent variation permitted at specific positions [1]. DPP-IV inhibitors in this class are orally effective and increase GLP-1 levels by preventing incretin degradation [2]. In contrast, bicyclo[3.3.0]octan-2-one isomers lacking the specific hexahydropentalen-2(1H)-one connectivity fall outside this patent space and lack demonstrated DPP-IV inhibitory activity [3]. The patent priority date of June 25, 2012 (CN 201210207680.5) defines the intellectual property timeline for this scaffold [1].

DPP-IV inhibition Type II diabetes Medicinal chemistry Patent landscape

Stereochemical Definition: Two Defined Stereocenters Enable Reproducible Downstream Chirality Transfer

Hexahydropentalen-2(1H)-one (CAS 56180-61-1) is defined with 2 of 2 stereocenters specified in the (3aS,6aS) configuration . This stereochemically defined cis-ring junction provides a rigid, predictable three-dimensional framework for downstream diastereoselective transformations. In contrast, the fully saturated hydrocarbon octahydropentalene (CAS 694-72-4, C₈H₁₄, MW 110.20) lacks both the ketone functional group and defined stereocenters, eliminating the possibility of carbonyl-directed chemistry and stereo-controlled derivatization [1]. The hexahydropentalen-1(2H)-one regioisomer (CAS 19915-11-8) exists in both cis and trans ring-fusion forms, introducing stereochemical heterogeneity that complicates procurement specifications . The (3aS,6aS) configuration of hexahydropentalen-2(1H)-one is confirmed by ¹H and ¹³C NMR spectroscopy in CDCl₃, with characteristic signals for equatorial and axial protons and the ketone carbonyl [2].

Stereochemistry Enantioselective synthesis Chiral building block Quality control

Commercial Purity Benchmark: 98% Assay Establishes Minimum Procurement Specification

Hexahydropentalen-2(1H)-one is commercially available at 98% purity from multiple established vendors including Leyan (Product No. 1543984) and Shaoyuan (CAS 56180-61-1, MDL MFCD00154251) . This purity level exceeds the 95% minimum specification offered by other suppliers such as CymitQuimica (Biosynth brand, Ref. 3D-GCA18061) . In comparison, the closely related analog cis-bicyclo[3.3.0]octan-2-one (CAS 32405-37-1) is typically offered at 95% minimum purity . The 98% purity threshold is critical for applications requiring stoichiometric precision, such as enzymatic kinetic resolution and fragment-based drug discovery, where impurities at ≥5% can confound activity readouts and reproducibility .

Purity specification Procurement benchmark Quality control Vendor comparison

Prostacyclin Analog Synthetic Lineage: Core Scaffold for Iloprost and Carbacyclin Intermediates

The hexahydropentalen-2(1H)-one framework constitutes the carbobicyclic core of the prostacyclin (PGI₂) analog drug class. Specifically, (3aS,4R,5R,6aR)-5-hydroxy-4-((3R,E)-3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-one is a direct synthetic intermediate in the manufacture of Iloprost, a second-generation prostacyclin analog used to treat pulmonary arterial hypertension (PAH) . Iloprost exhibits approximately 10-fold greater potency than first-generation stable prostacyclin analogs such as carbacyclin [1]. The hexahydropentalen-2(1H)-one scaffold is also the core of carbacyclin (6a-Carba-prostaglandin I₂, CAS 69552-46-1), which features a (5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-((1E,3S)-3-hydroxyoct-1-en-1-yl)hexahydropentalen-2(1H)-ylidene]pentanoic acid structure . Alternative bicyclo[3.3.0]octanone scaffolds such as bicyclo[3.2.1]octan-2-one or bicyclo[4.2.0]octan-7-one are not found in approved prostacyclin analogs, underscoring the unique structural requirement of the hexahydropentalen-2(1H)-one core [2].

Prostaglandin analog Iloprost Carbacyclin Pulmonary arterial hypertension Process chemistry

Best Application Scenarios for Hexahydropentalen-2(1H)-one Based on Quantitative Evidence


Biocatalytic Synthesis of Chiral γ-Lactone Building Blocks via Enzymatic Baeyer-Villiger Desymmetrization

Hexahydropentalen-2(1H)-one derivatives bearing substituents at the 5-position are established substrates for CHMOAcineto- and CPMOComa-catalyzed Baeyer-Villiger oxidation, generating chiral lactones with 2–3 stereogenic centers [1]. The 2-position ketone is the specific regiochemical requirement; the 1-position isomer yields a different lactone regioisomer. CHMOAcineto delivers high optical purity with exo-5-substituted substrates, making this system suitable for generating enantiopure intermediates for natural product synthesis. This application is supported by the defined (3aS,6aS) stereochemistry of the parent ketone, which serves as the chiral anchor for desymmetrization .

Medicinal Chemistry Hit-to-Lead Programs Targeting DPP-IV for Type II Diabetes

The hexahydropentalen-2(1H)-one core is the claimed scaffold in US Patent 9,567,300 B2 and EP 2,865,666 A1 for DPP-IV inhibitors [2]. Medicinal chemistry teams pursuing DPP-IV as a target can derivatize the hexahydropentalen-2(1H)-one scaffold at positions defined by the patent's Markush structure to generate novel, patentable analogs with demonstrated oral efficacy in type II diabetes models. Procurement of the 98%-purity parent ketone from Leyan or Shaoyuan ensures a reproducible starting point for SAR exploration .

Process Development for Prostacyclin Analog APIs (Iloprost, Carbacyclin)

Hexahydropentalen-2(1H)-one is the core scaffold for Iloprost and carbacyclin, which are clinically used prostacyclin analogs for pulmonary arterial hypertension . The stereochemically defined (3aS,6aS) ring junction and 2-position ketone of the parent compound provide the conformational template upon which the hydroxy-octenyl and pentanoic acid side chains are elaborated. Process chemistry groups requiring a cGMP-amenable starting material for prostacyclin analog manufacture should specify the 98%-purity, stereochemically defined hexahydropentalen-2(1H)-one rather than the 1-position regioisomer or the fully saturated octahydropentalene .

Fragment-Based Drug Discovery (FBDD) Library Design Using Bicyclo[3.3.0]octane Ketone Fragments

With a molecular weight of 124.18 Da, a single H-bond acceptor, zero H-bond donors, zero rotatable bonds, a LogP of 1.18–1.77, and a polar surface area of 17 Ų, hexahydropentalen-2(1H)-one meets all Rule-of-Three criteria for fragment-based screening . The rigid bicyclic framework provides a defined three-dimensional vector geometry that is distinct from planar aromatic fragments. The 98% purity specification mitigates the risk of impurity-driven false positives in high-concentration fragment screens. The availability of 5-substituted derivatives (e.g., 5,5-difluoro, 5-(1-methylpyrazol-4-yl)) expands the accessible chemical space for fragment elaboration .

Quote Request

Request a Quote for hexahydropentalen-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.